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Compound of Interest

Compound Name:
4-(1-Methyl-1H-pyrazol-5-yl)-2-

azaspiro[4.4]nonane

Cat. No.: B13221575

Get Quote

Executive Summary: Escaping Flatland
In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-

dimensional (3D) scaffolds is critical for improving clinical success rates. The pyrazole-

azaspiro[4.4]nonane class represents a high-value pharmacophore that synergizes the

bioactive versatility of the pyrazole ring with the structural rigidity and high fraction of sp³-

hybridized carbons (

) of the azaspiro[4.4]nonane core.

This guide provides a technical deep-dive into the physicochemical behavior of this scaffold,

offering validated protocols for synthesis, property assessment, and structural optimization.

Structural Rationale & SAR Logic
The Spirocyclic Advantage
The azaspiro[4.4]nonane core (specifically the 2-azaspiro[4.4]nonane isomer) offers a distinct

vector for side-chain attachment that is orthogonal to the plane of the ring. Unlike piperidines or
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pyrrolidines, the spiro-fusion locks the molecule into a specific conformation, reducing the

entropic penalty upon binding to protein targets (e.g., GPCRs, Sigma receptors).

Impact: Increasing saturation correlates with higher solubility and lower promiscuity. The
azaspiro core has an

of 1.0 (excluding the pyrazole appendage), significantly boosting the overall saturation of the
final drug candidate.

Metabolic Stability: The quaternary spiro-carbon blocks metabolic hot-spots common in flat

alicyclic systems, often extending half-life (

) in microsomal stability assays.

The Pyrazole Vector
Pyrazoles act as bioisosteres for amides, esters, or phenyl rings, often functioning as hydrogen

bond donors (NH) or acceptors (N:). When coupled to the azaspiro amine, the pyrazole

modulates the basicity of the nitrogen, tuning the pKa for optimal membrane permeability.

Physicochemical Profile: Quantitative Analysis
The following data summarizes the core properties of the 2-azaspiro[4.4]nonane scaffold

compared to a standard piperidine analog, highlighting the "Spiro Effect."
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Property
2-
Azaspiro[4.4]nonan
e

4-Phenylpiperidine
(Analog)

Impact of Spiro-
Fusion

Molecular Weight (Da) ~125 (Core) ~161 Lower MW efficiency

cLogP 1.6 2.4 Reduced Lipophilicity

TPSA (Å²) 12.0 (Amine) 12.0 Comparable Polarity

1.00 0.45
Significant Increase

(Solubility)

pKa (Conj.[1] Acid) ~10.5 ~10.8 Tunable Basicity

Rotatable Bonds 0 1
Conformational

Rigidity

Solubility & Lipophilicity (LogD)
The orthogonal orientation of the spiro rings disrupts crystal packing energy, often resulting in

higher thermodynamic solubility compared to flat analogs.

Design Heuristic: To maintain CNS penetration (if targeting Sigma/nAChR), target a LogD

between 1.5 and 3.0. The pyrazole moiety can be substituted with small polar groups (e.g., -
CH

, -CF

) to fine-tune this without adding rotatable bonds.

Basicity Modulation
The distal nitrogen of the azaspiro[4.4]nonane is a secondary amine.

Direct Coupling:

-arylation with a pyrazole drastically reduces pKa (from ~10.5 to ~5-7), improving
permeability (P
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) but potentially reducing solubility at low pH.

Methylene Linker: Retains basicity (pKa ~9-10), maintaining high solubility (lysosomotropic

trapping) but risking hERG liability.

Visualization: Structure-Property Relationship (SAR)
The following diagram illustrates the functional logic of the scaffold.
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Figure 1: SAR Map of Pyrazole-Azaspiro[4.4]nonane. The spiro-carbon is the linchpin for

physicochemical improvements.

Experimental Protocols
Synthesis: Modular Assembly of Pyrazole-Azaspiro
Derivatives
Objective: Synthesize a library of

-(pyrazol-4-yl)-2-azaspiro[4.4]nonane derivatives. Method: Reductive Amination or Buchwald-
Hartwig Coupling.

Protocol (Buchwald-Hartwig Approach):

Reagents: 2-Azaspiro[4.4]nonane (1.0 eq), 4-Bromo-1-methyl-1H-pyrazole (1.1 eq), Pd

(dba)
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(2 mol%), XPhos (4 mol%), NaO

Bu (1.5 eq).

Solvent: Toluene (anhydrous, degassed).

Procedure:

Charge a reaction vial with amine, bromide, base, and precatalyst mix under N

.

Add toluene and seal.

Heat to 100°C for 12 hours.

Workup: Filter through Celite, concentrate, and purify via Flash Chromatography

(DCM/MeOH gradient).

Validation:

H NMR must show disappearance of the amine NH signal and appearance of pyrazole
aromatic protons (~7.5-8.0 ppm).

Assay: High-Throughput LogD Determination
Rationale: Accurate lipophilicity measurement is crucial for predicting BBB penetration. Method:

Miniaturized Shake-Flask (HPLC-UV/MS).

Preparation: Dissolve compound in DMSO (10 mM stock).

Partitioning: Add 10 µL stock to a mix of 495 µL 1-octanol (pre-saturated) and 495 µL PBS

buffer (pH 7.4).

Equilibration: Shake vigorously for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 mins to

separate phases.

Quantification: Analyze both phases via LC-MS/MS.

Calculation:
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Acceptance Criteria: Mass balance recovery > 85%.

Workflow Visualization: Optimization Cycle
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Figure 2: Iterative optimization cycle for spirocyclic ligands.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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